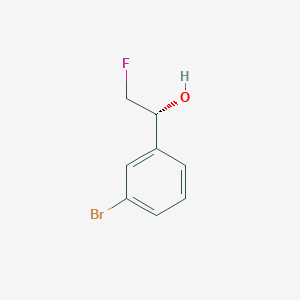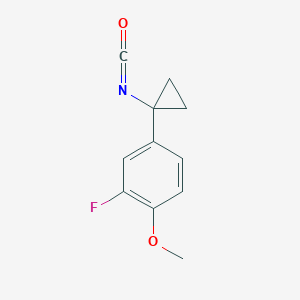
2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene" is a fluorinated aromatic molecule that contains a cyclopropyl group attached to an isocyanate moiety and a methoxy group. This structure suggests potential reactivity due to the presence of the isocyanate group and the influence of the fluorine atom on the aromatic ring.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. However, the Fries rearrangement, as discussed in the synthesis of 3-fluoro-4-methoxybenzoyl chloride, provides a scalable method for producing fluorinated building blocks . Although the specific synthesis of "2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities with the compounds mentioned.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives has been studied using spectral analysis, including ^13C, ^19F, and ^1H NMR . The coupling constants and chemical shifts observed in these analyses provide insight into the electronic environment of the fluorinated aromatic systems. The presence of a fluorine atom can significantly affect the electronic distribution within the molecule, which could be relevant for "2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene".
Chemical Reactions Analysis
The reactivity of the isocyanate group in "2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene" could be inferred from the antimycobacterial evaluation of compounds containing cyclopropyl and fluoro groups . These compounds exhibit biological activity, suggesting that the isocyanate group could also participate in similar reactions, potentially leading to pharmaceutical applications. Additionally, the reactivity of fluorinated compounds with other reagents, such as 1-fluoro-2,4-dinitrobenzene, has been demonstrated for the determination of certain compounds , indicating that the fluorine atom can play a significant role in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of the fluorine atom, which can alter the acidity, basicity, and overall reactivity of the molecule. The photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals provides an example of how fluorine can affect the absorption and emission properties of an aromatic compound. While the specific properties of "2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene" are not provided, it is reasonable to assume that the fluorine atom would impart similar effects on its physical and chemical behavior.
Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
Convenient Preparation of Diene Compounds
The research by Patrick et al. outlines a method for producing 2-fluoro-3-methoxy-1,3-butadiene and its alkoxy derivatives through the elimination of HCl from chloro-fluoro-methoxy-methylcyclopropane. These dienes undergo smooth 4 + 2 cycloaddition reactions, indicating their utility in synthetic organic chemistry (Patrick, Rogers, & Gorrell, 2002).
Heck Reaction Applications
A study by Patrick, Agboka, and Gorrell demonstrates the Heck reaction with 3-fluoro-3-buten-2-one, prepared from a fluorinated cyclopropane compound, to yield Z-3-fluorobenzalacetones. This showcases the potential of fluorinated intermediates in facilitating valuable cross-coupling reactions (Patrick, Agboka, & Gorrell, 2008).
Medicinal Chemistry and Biological Activity
Facile Synthesis and Biological Activities
Saleem et al. synthesized a novel triazole compound starting from 1-fluoro-2-isocyanatobenzene, showcasing its moderate enzyme inhibition potential against acetylcholinesterase and α-glucosidase. This indicates the potential use of fluorinated compounds in the development of treatments for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Molecular Structure and Characterization
Molecular Structure Analysis
The work by Saeed, Khera, Arfan, Simpson, and Stanley on "2-Fluoro-N-(4-methoxyphenyl)benzamide" describes the crystal structure and intermolecular interactions of a related fluorinated compound. This study contributes to the understanding of molecular conformations and interactions in fluorinated systems (Saeed et al., 2009).
Fluorine in Organic Synthesis
Versatile Mediator in Organic Synthesis
Stavber and Zupan's review on Selectfluor highlights the broad applicability of fluorine-containing reagents for various organic transformations, including iodination, bromination, chlorination, and more. This underscores the critical role of fluorine in enhancing the versatility of synthetic strategies (Stavber & Zupan, 2005).
Propiedades
IUPAC Name |
2-fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-15-10-3-2-8(6-9(10)12)11(4-5-11)13-7-14/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJLRVMMKLTMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)N=C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

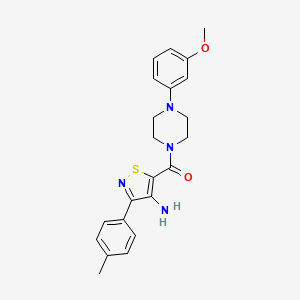
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)
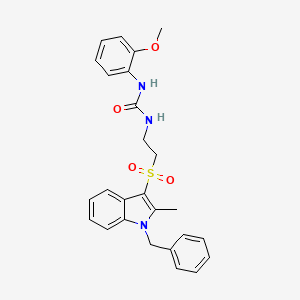
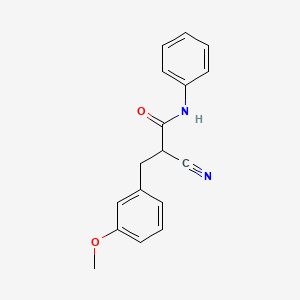
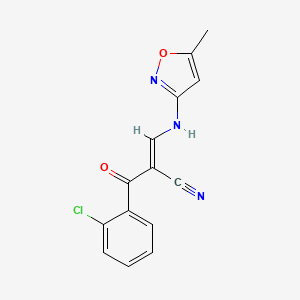
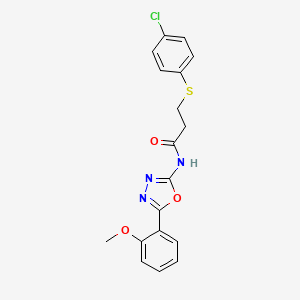

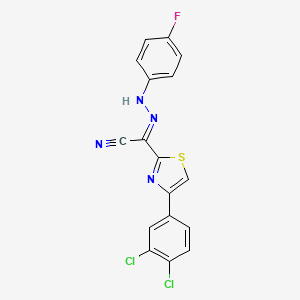

![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)
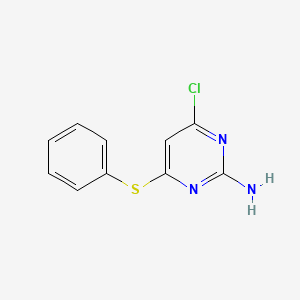
![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2514724.png)
![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)
